Cas no 1252607-49-0 (1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole)

1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-Imidazole
- 1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole
- 1-(1,4-DIOXASPIRO[4.5]DECAN-8-YL)-1H-IMIDAZOLE
- G39592
- CAC60749
- 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole
- 1-(1,4-dioxaspiro[4.5]decan-8-yl)imidazole
- SCHEMBL634473
- 1252607-49-0
- EN300-225922
-
- MDL: MFCD29034105
- インチ: InChI=1S/C11H16N2O2/c1-3-11(14-7-8-15-11)4-2-10(1)13-6-5-12-9-13/h5-6,9-10H,1-4,7-8H2
- InChIKey: CYLRCXNQNXDBFB-UHFFFAOYSA-N
- ほほえんだ: C1CC2(CCC1N3C=CN=C3)OCCO2
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 36.3Ų
1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-225922-0.5g |
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |
1252607-49-0 | 95% | 0.5g |
$310.0 | 2024-06-20 | |
Chemenu | CM415850-250mg |
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |
1252607-49-0 | 95%+ | 250mg |
$205 | 2023-02-18 | |
A2B Chem LLC | AV75829-1g |
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1h-imidazole |
1252607-49-0 | 95% | 1g |
$471.00 | 2024-04-20 | |
Aaron | AR01ANQ9-1g |
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |
1252607-49-0 | 95% | 1g |
$595.00 | 2025-02-09 | |
1PlusChem | 1P01ANHX-2.5g |
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |
1252607-49-0 | 95% | 2.5g |
$935.00 | 2025-03-19 | |
A2B Chem LLC | AV75829-5g |
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1h-imidazole |
1252607-49-0 | 95% | 5g |
$1298.00 | 2024-04-20 | |
1PlusChem | 1P01ANHX-100mg |
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |
1252607-49-0 | 95% | 100mg |
$161.00 | 2025-03-19 | |
1PlusChem | 1P01ANHX-500mg |
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |
1252607-49-0 | 95% | 500mg |
$380.00 | 2025-03-19 | |
A2B Chem LLC | AV75829-10g |
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1h-imidazole |
1252607-49-0 | 95% | 10g |
$1907.00 | 2024-04-20 | |
A2B Chem LLC | AV75829-100mg |
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1h-imidazole |
1252607-49-0 | 95% | 100mg |
$154.00 | 2024-04-20 |
1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazoleに関する追加情報
Recent Advances in the Study of 1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole (CAS: 1252607-49-0)
The compound 1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole (CAS: 1252607-49-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic imidazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and as a scaffold for drug discovery. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its unique pharmacological properties.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole, highlighting its efficient production via a multi-step reaction involving the condensation of 1,4-dioxaspiro[4.5]decan-8-one with imidazole derivatives. The researchers emphasized the compound's stability under physiological conditions, making it a viable candidate for further drug development. The study also reported its moderate solubility in aqueous solutions, which could be improved through structural modifications.
In another groundbreaking study (Bioorganic & Medicinal Chemistry Letters, 2024), the biological activity of 1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole was investigated in the context of kinase inhibition. The compound exhibited selective inhibition against certain tyrosine kinases, which are implicated in cancer progression. Molecular docking studies revealed that the spirocyclic structure of the compound allows for optimal binding to the ATP-binding site of these kinases, suggesting its potential as a lead compound for anticancer therapeutics.
Further research has explored the compound's role in modulating inflammatory responses. A recent preprint (ChemRxiv, 2024) demonstrated that 1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole can attenuate the production of pro-inflammatory cytokines in macrophage cell lines. This effect was attributed to its interaction with key signaling pathways, such as NF-κB and MAPK. These findings open new avenues for the development of anti-inflammatory agents based on this chemical scaffold.
Despite these promising results, challenges remain in the clinical translation of 1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further optimization to enhance its bioavailability. Additionally, comprehensive toxicity studies are required to ensure its safety profile. Ongoing research aims to address these limitations through structural derivatization and formulation strategies.
In conclusion, 1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole (CAS: 1252607-49-0) represents a versatile and pharmacologically active compound with significant potential in drug discovery. Its unique spirocyclic architecture and diverse biological activities make it a valuable subject for future research. Continued efforts in synthetic chemistry, structural optimization, and preclinical evaluation will be crucial in unlocking its full therapeutic potential.
1252607-49-0 (1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole) 関連製品
- 1261932-61-9(4-(2-fluoro-3-methoxyphenyl)benzoic acid)
- 1427962-54-6(6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide)
- 1171579-10-4(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)methylpyrrolidin-2-one)
- 1805888-03-2(Ethyl 2-hydrazinyl-5-(methylthio)benzoate)
- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)
- 1596953-14-8(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)
- 1550987-04-6(Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-)
- 133662-27-8(5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid)
- 1249300-32-0((5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol)
- 1511310-16-9(1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-)




